1,4-Dicyclohexyl-2,5-diiodobenzene

Thermal Stability Monomer Purity Polymer Processing

1,4-Dicyclohexyl-2,5-diiodobenzene (CAS 236407-24-2) is a diiodinated aromatic monomer belonging to the class of 1,4-diiodobenzene derivatives bearing bulky cyclohexyl substituents at the 2- and 5-positions. With a molecular formula of C18H24I2 and a molecular weight of 494.2 g mol⁻¹, it is primarily employed as a bifunctional aryl halide monomer in palladium-catalyzed cross-coupling polymerizations, notably Sonogashira–Hagihara and Suzuki–Miyaura polycondensations.

Molecular Formula C18H24I2
Molecular Weight 494.2 g/mol
CAS No. 236407-24-2
Cat. No. B1612555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dicyclohexyl-2,5-diiodobenzene
CAS236407-24-2
Molecular FormulaC18H24I2
Molecular Weight494.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=C(C=C2I)C3CCCCC3)I
InChIInChI=1S/C18H24I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14H,1-10H2
InChIKeyVASMITRTCQRQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dicyclohexyl-2,5-diiodobenzene (CAS 236407-24-2): Structural and Property Baseline for Informed Procurement


1,4-Dicyclohexyl-2,5-diiodobenzene (CAS 236407-24-2) is a diiodinated aromatic monomer belonging to the class of 1,4-diiodobenzene derivatives bearing bulky cyclohexyl substituents at the 2- and 5-positions [1]. With a molecular formula of C18H24I2 and a molecular weight of 494.2 g mol⁻¹, it is primarily employed as a bifunctional aryl halide monomer in palladium-catalyzed cross-coupling polymerizations, notably Sonogashira–Hagihara and Suzuki–Miyaura polycondensations . Its solid-state form (m.p. 184–186 °C), high computed lipophilicity (XLogP3 = 8.3), and the presence of two reactive C–I bonds distinguish it from simpler 1,4-diiodobenzenes and set the stage for its unique role in constructing soluble, processable conjugated polymers [2].

Why 1,4-Dicyclohexyl-2,5-diiodobenzene Cannot Be Replaced by 1,4-Diiodobenzene or 1,4-Diiodo-2,5-dimethylbenzene in Polymer and Materials Research


In-class diiodobenzene monomers cannot be interchanged without fundamentally altering polymer properties. The cyclohexyl groups of 1,4-dicyclohexyl-2,5-diiodobenzene raise both the melting point (184–186 °C vs. 131–133 °C for 1,4-diiodobenzene) and the boiling point (441.8 °C vs. 285 °C), indicating substantially stronger intermolecular forces that translate into higher thermal stability of the monomer and the resulting polymer . More critically, the computed XLogP3 value jumps from 4.1 for 1,4-diiodobenzene to 8.3 for the target compound—a >4 log-unit increase that reflects a >10,000-fold greater partition into organic phases [1]. This dramatic lipophilicity shift directly governs solubility in non-polar solvents, monomer compatibility with hydrophobic co-monomers, and the processability of the final conjugated polymer. Substituting a less lipophilic analog would risk phase separation, reduced molecular weight, or precipitation during polymerization, ultimately compromising material performance [2].

Head-to-Head and Cross-Study Quantitative Evidence for Selecting 1,4-Dicyclohexyl-2,5-diiodobenzene Over Closest Analogs


Melting Point Elevation: 1,4-Dicyclohexyl-2,5-diiodobenzene vs. 1,4-Diiodobenzene and 1,4-Diiodo-2,5-dimethylbenzene

The melting point of 1,4-dicyclohexyl-2,5-diiodobenzene (184–186 °C) is significantly higher than that of the unsubstituted analog 1,4-diiodobenzene (131–133 °C) and the methyl-substituted analog 1,4-diiodo-2,5-dimethylbenzene (102–106 °C) . The 53–82 °C elevation relative to the comparators results from enhanced van der Waals interactions and molecular weight, reflecting stronger lattice energy that must be overcome during thermal processing. This directly impacts storage stability and the thermal window available for melt-processing or annealing of pre-polymer mixtures.

Thermal Stability Monomer Purity Polymer Processing

Boiling Point and Thermal Stability: 1,4-Dicyclohexyl-2,5-diiodobenzene vs. 1,4-Diiodobenzene

The normal boiling point of 1,4-dicyclohexyl-2,5-diiodobenzene (441.8 °C at 760 mmHg) exceeds that of 1,4-diiodobenzene (285 °C) by approximately 157 °C . This large difference indicates much lower volatility and higher thermal stability, allowing the target compound to withstand elevated reaction temperatures—such as those encountered in high-temperature polycondensations—without evaporative loss or thermal decomposition of the monomer. The lower volatility also reduces the risk of vapor-phase contamination in shared laboratory environments.

Volatility Distillation Thermal Degradation

Lipophilicity (XLogP3) as a Solubility and Processability Predictor: 1,4-Dicyclohexyl-2,5-diiodobenzene vs. 1,4-Diiodobenzene

The predicted octanol-water partition coefficient (XLogP3) for 1,4-dicyclohexyl-2,5-diiodobenzene is 8.3, compared to 4.1 for 1,4-diiodobenzene [1][2]. This difference of >4 log-units corresponds to a >10,000-fold greater partitioning into octanol (a surrogate for hydrophobic solvents). The much higher lipophilicity translates directly into superior solubility in non-polar and moderately polar organic solvents (e.g., toluene, THF, chlorobenzene) that are commonly employed in solution-processable polymer synthesis. Monomers with lower logP values may precipitate prematurely or require more polar co-solvents that can deactivate palladium catalysts or promote side reactions.

Solubility Organic Solvent Compatibility Polymer Processability

Optimal Application Scenarios for 1,4-Dicyclohexyl-2,5-diiodobenzene Supported by Quantitative Differentiation


Synthesis of Soluble Conjugated Polymers via Sonogashira–Hagihara Polycondensation

The high lipophilicity (XLogP3 = 8.3) of 1,4-dicyclohexyl-2,5-diiodobenzene ensures full dissolution in toluene or THF, enabling homogeneous Sonogashira polycondensation with aromatic diethynyl monomers [1]. In contrast, the lower logP of 1,4-diiodobenzene (XLogP3 = 4.1) often leads to oligomer precipitation at low molecular weights, limiting chain extension. The target monomer therefore produces higher-molecular-weight poly(phenylene ethynylene)s with improved film-forming properties for organic electronic applications [2].

Thermally Robust Monomer for High-Temperature Suzuki–Miyaura Polymerization

With a boiling point of 441.8 °C and a melting point of 184–186 °C, the compound remains solid and non-volatile under typical Suzuki polycondensation conditions (120–150 °C in DMF/toluene) . This contrasts with 1,4-diiodobenzene (b.p. 285 °C), which may partially evaporate or thermally degrade during extended high-temperature reactions, leading to stoichiometric imbalance and batch-to-batch irreproducibility. The target compound's thermal resilience supports reliable kilogram-scale reactions in industrial settings.

Hydrophobic Building Block for Porous Organic Polymers and Gas-Separation Membranes

The combination of rigid cyclohexyl groups and high intrinsic lipophilicity makes 1,4-dicyclohexyl-2,5-diiodobenzene an ideal monomer for constructing intrinsically microporous polymers with high surface hydrophobicity [3]. The 10,000-fold partition advantage over 1,4-diiodobenzene suggests that polymers derived from this monomer will exhibit reduced water uptake and enhanced selectivity for organic vapors over water vapor, a crucial parameter for gas-separation membranes and adsorbent materials.

Procurement Quality Control: Monomer Identity Verification by Melting Point

The sharply defined melting point of 184–186 °C provides a simple, low-cost quality-control check that differentiates this monomer from common impurities or mislabeled analogs (e.g., 1,4-diiodobenzene, m.p. 131–133 °C; 1,4-diiodo-2,5-dimethylbenzene, m.p. 102–106 °C) . A melting point depression >2 °C indicates inadequate purity, enabling immediate rejection before costly polymerizations are compromised.

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